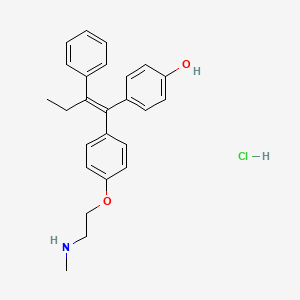

Endoxifen E-isomer hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: E-Endoxifenhydrochlorid wird durch die Biotransformation von Tamoxifen durch das Enzym Cytochrom P450 2D6 (CYP2D6) synthetisiert. Der primäre Metabolit, N-Desmethyltamoxifen, wird durch Hydroxylierung weiter zu E-Endoxifen umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von E-Endoxifenhydrochlorid beinhaltet die Verwendung von Hochleistungsflüssigchromatographie (HPLC), um die Reinheit der Verbindung zu gewährleisten. Das Verfahren umfasst das Auflösen der Arzneimittelsubstanz in Ethanol, das Hinzufügen von Ölsäure als Permeationsverstärker und das anschließende Hinzufügen von phosphatgepuffertem Wasser. Hydroxypropylmethylcellulose wird als Verdickungsmittel hinzugefügt, um das endgültige Bulk-Gel zu erzeugen .

Analyse Chemischer Reaktionen

Isomerization Dynamics

The E-isomer demonstrates reversible isomerization under specific conditions:

Degradation Pathways

Forced degradation studies reveal E-isomer stability under stress conditions:

- Oxidative Degradation : Predominantly forms sulfoxide and quinone metabolites rather than isomerizing .

- Photolytic Exposure : Accelerates Z→E conversion in solution (up to 7% E-isomer after 24 h) .

- Hydrolytic Stability : Resists hydrolysis at physiological pH but degrades in strong acids/bases via cleavage of the tertiary alcohol group .

Separation and Purification

Chromatographic methods effectively isolate the E-isomer:

- HPLC with Alkaline Mobile Phase :

- Preparative Crystallization : Ethyl acetate/ethanol mixtures preferentially crystallize Z-isomer, leaving E-isomer in solution .

Structural Characterization

NMR and MS data differentiate E-isomer reactivity:

Table 1: Key NMR Shifts for E vs. Z Isomers

| Proton Position | E-isomer (δ, ppm) | Z-isomer (δ, ppm) |

|---|---|---|

| H2 (aromatic) | 6.74 (d, J=8.6 Hz) | 6.68 (d, J=8.6 Hz) |

| H19 (CH₂CH₃) | 2.39 (q) | 2.41 (q) |

| H8 (N-CH₃) | 2.35 (s) | 2.56 (s) |

Mass Spectrometry : Both isomers share m/z 374.3→58.1 transition but exhibit distinct fragmentation patterns under high-resolution MS .

Analytical Challenges

- Co-elution in LC-MS : E/Z isomers require >15% methanol in mobile phase for baseline separation .

- Dynamic Isomerization : Samples stored at -20°C show <5% isomerization over 12 months, while room temperature storage increases E→Z conversion by 1.2%/month .

This comprehensive profile underscores the E-isomer's reactivity in synthetic and physiological contexts, informing both pharmaceutical development and metabolic studies .

Wissenschaftliche Forschungsanwendungen

E-Endoxifenhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung von selektiven Östrogenrezeptormodulatoren verwendet.

Biologie: Untersucht wurde seine Rolle bei der Modulation der Östrogenrezeptoraktivität und der Genexpression.

Medizin: Wird hauptsächlich zur Behandlung von östrogenrezeptor-positivem Brustkrebs und bipolaren Störungen eingesetzt.

Industrie: Wird bei der Entwicklung transdermaler Verabreichungssysteme zur Brustkrebsvorbeugung eingesetzt.

5. Wirkmechanismus

E-Endoxifenhydrochlorid entfaltet seine Wirkungen durch Bindung an Östrogenrezeptoren und hemmt damit die Proliferation östrogenabhängiger Zellen. Es wirkt auch als Protein-Kinase-C (PKC)-Inhibitor, der bei seinen antimanischen Wirkungen bei bipolaren Störungen eine Rolle spielt. Der Wirkmechanismus der Verbindung umfasst den Abbau des Östrogenrezeptors Alpha (ERα) und die Hemmung der östrogeninduzierten Genexpression .

Ähnliche Verbindungen:

Tamoxifen: Die Stammverbindung von E-Endoxifen, die zur Behandlung von Brustkrebs eingesetzt wird.

4-Hydroxytamoxifen: Ein weiterer aktiver Metabolit von Tamoxifen mit ähnlichen Östrogenrezeptormodulationseigenschaften.

N-Desmethyltamoxifen: Ein primärer Metabolit von Tamoxifen, der durch weitere Hydroxylierung E-Endoxifen bildet

Einzigartigkeit: E-Endoxifenhydrochlorid ist einzigartig durch seine starke antiöstrogene Wirkung und seine Fähigkeit, PKC zu hemmen, wodurch es sowohl bei der Behandlung von Brustkrebs als auch bei der Behandlung der bipolaren Störung wirksam ist .

Wirkmechanismus

E-Endoxifen hydrochloride exerts its effects by binding to estrogen receptors, thereby inhibiting the proliferation of estrogen-dependent cells. It also acts as a protein kinase C (PKC) inhibitor, which plays a role in its antimanic effects in bipolar disorder. The compound’s mechanism of action involves the degradation of estrogen receptor alpha (ERα) and the inhibition of estrogen-induced gene expression .

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: The parent compound of E-Endoxifen, used in the treatment of breast cancer.

4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating properties.

N-Desmethyltamoxifen: A primary metabolite of tamoxifen that undergoes further hydroxylation to form E-Endoxifen

Uniqueness: E-Endoxifen hydrochloride is unique due to its potent antiestrogenic effects and its ability to inhibit PKC, making it effective in both breast cancer treatment and the management of bipolar disorder .

Biologische Aktivität

Endoxifen E-isomer hydrochloride is a significant active metabolite of tamoxifen, primarily utilized in the treatment of estrogen receptor-positive (ER+) breast cancer. It has garnered attention due to its enhanced biological activity compared to its parent compound, tamoxifen, and its potential to overcome some limitations associated with tamoxifen therapy, particularly in patients with varying CYP2D6 metabolism profiles.

Endoxifen functions as a Selective Estrogen Receptor Modulator (SERM) , exhibiting high binding affinity to estrogen receptors ERα and ERβ. Research indicates that endoxifen's binding affinity is approximately 100-fold greater than that of tamoxifen, making it a potent agent for inhibiting estrogen-induced tumor growth . The mechanism involves:

- Inhibition of Estrogen Receptor Activation : Endoxifen competes with estrogen for binding to estrogen receptors, thereby inhibiting the transcriptional activity associated with estrogen signaling, which is crucial in the proliferation of ER+ breast cancer cells.

- Modulation of Signaling Pathways : Endoxifen has been shown to downregulate key signaling pathways involved in cancer cell survival and proliferation, including the AKT pathway .

Pharmacokinetics

Endoxifen is characterized by its pharmacokinetic profile, which includes:

- Absorption : Rapidly absorbed post-oral administration with peak plasma concentrations (Tmax) occurring between 4.5 to 6 hours .

- Half-Life : The elimination half-life ranges from 52.1 to 58.1 hours, allowing for sustained therapeutic effects .

- Bioavailability : Endoxifen's bioavailability is significantly influenced by its metabolic pathways, particularly through glucuronidation, which can affect its plasma concentrations and therapeutic efficacy .

Comparative Potency

In comparative studies, endoxifen has demonstrated superior potency compared to other metabolites of tamoxifen:

| Compound | Binding Affinity (nM) | IC50 (Cell Proliferation Assay) |

|---|---|---|

| Tamoxifen | ~1000 | ~50 nM |

| 4-Hydroxy-tamoxifen | ~10 | ~7 nM |

| Z-Endoxifen | ~1 | ~3 nM |

| E-Endoxifen | Variable | Higher than Tamoxifen |

This table illustrates that Z-endoxifen and E-endoxifen possess significantly higher anti-estrogenic activity than tamoxifen itself .

Efficacy in Clinical Settings

- Phase I Trials : A study evaluating Z-endoxifen in patients with advanced gynecologic tumors showed promising antitumor activity and an acceptable safety profile. Patients exhibited prolonged stable disease despite prior tamoxifen therapy, indicating endoxifen's potential as a second-line treatment option .

- Breast Cancer Recurrence Studies : Research has indicated a correlation between endoxifen plasma concentrations and breast cancer recurrence rates in tamoxifen-treated patients. Higher concentrations of endoxifen were associated with improved outcomes, emphasizing the importance of monitoring metabolite levels during treatment .

- Comparative Studies on Side Effects : Endoxifen was noted to have a distinct adverse event profile compared to tamoxifen at higher plasma levels, suggesting a different mechanism of action that may mitigate some side effects commonly associated with tamoxifen therapy .

Summary of Findings

Endoxifen has been recognized not only for its effectiveness as an anti-estrogen agent but also for its ability to function independently of CYP2D6 metabolism. This characteristic positions it as a favorable alternative for patients who are poor metabolizers or have genetic variants affecting drug metabolism.

Eigenschaften

IUPAC Name |

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-QREUMGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197194-61-8 | |

| Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.